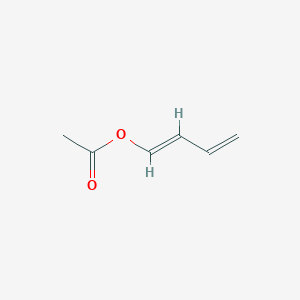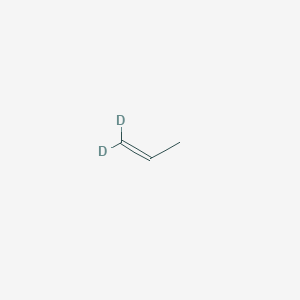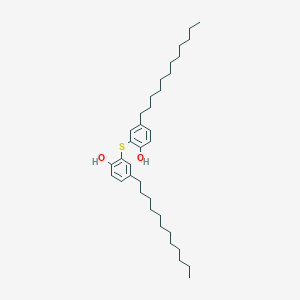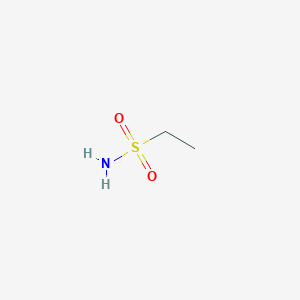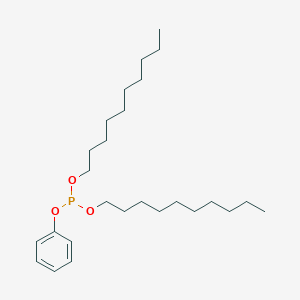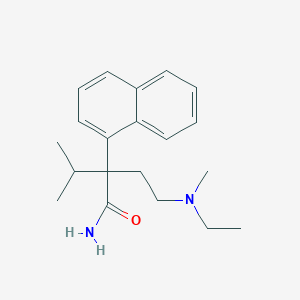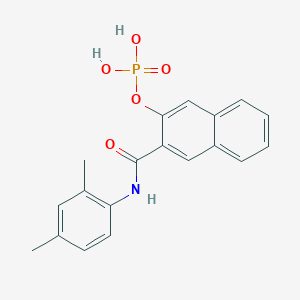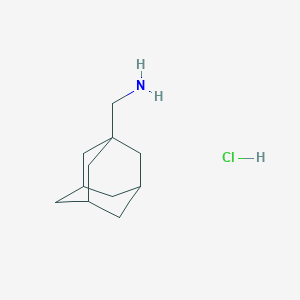
5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multistep reactions, including the use of various reagents and conditions to introduce specific functional groups or to construct the pyrimidine ring itself. For instance, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine showcased a facile three-step procedure involving cyclization, chlorination, and nucleophilic substitution reactions, suggesting a potential pathway for the synthesis of the compound of interest through analogous methods (Yang et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a planar ring system, which can engage in various intermolecular interactions, such as hydrogen bonding, halogen interactions, and π-π stacking. These interactions significantly influence the crystal packing and, consequently, the physical properties of these compounds. For example, the analysis of 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine highlighted hydrogen-bonded sheets built from centrosymmetric rings, indicating a structural motif that could be relevant to the compound (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, which are pivotal in modifying the pyrimidine core to yield new compounds with different substituents. The reactivity is often influenced by the electronic effects of substituents on the pyrimidine ring, as well as by the steric hindrance they may introduce. The study on perhalogenated pyrimidine scaffolds, for instance, discussed the regioselectivity of nucleophilic aromatic substitution processes involving nitrogen-centered nucleophiles, providing insights into the chemical behavior and reactivity of such compounds (Parks et al., 2008).
科学的研究の応用
Synthesis and Structural Studies
Complex Formation and Structural Characterization : The interaction of similar compounds with molecular iodine has been studied, leading to the formation of n–σ* complexes. These have been analyzed using UV-spectroscopy and X-ray diffraction to understand their crystal structure (Chernov'yants et al., 2011).
Antimicrobial Activity : Compounds structurally related to 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione have been synthesized and tested for their antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Cation Tautomerism and Disorder Studies : Research on pyrimidines, including those with structural similarities to the compound , has provided insights into cation tautomerism, twinning, and disorder in crystalline structures, which is significant for understanding drug action and molecular recognition processes (Rajam et al., 2017).
Functionalization of Pyrimidines : Studies have shown that pyrimidyllithium species, akin to the compound , can be functionalized to produce various derivatives, which are significant in pharmaceutical and chemical research (Schlosser, Lefebvre, & Ondi, 2006).
Cocrystal Design : Research on cocrystals involving similar pyrimidine units has been conducted, focusing on their formation and characterization by X-ray diffraction, which is crucial for pharmaceutical formulation and material science (Rajam et al., 2018).
Synthesis of Polyfunctional Pyrimidine Systems : The compound has been used as a scaffold for synthesizing functionalized pyrimidine systems, assessing its suitability in regioselective nucleophilic aromatic substitution processes (Parks, Sandford, Christopher, & Miller, 2008).
Pharmaceutical and Biological Studies
Anticancer Activity : Thiazolo[4,5-d]pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their potential anticancer activity, showing promise in the development of new anticancer drugs (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
Antibacterial Evaluation : Similar compounds have been synthesized and subjected to antibacterial evaluations, contributing to the search for new antibacterial agents (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
特性
IUPAC Name |
5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFDKSHBPFNSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408620 |
Source


|
| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione | |
CAS RN |
1598-59-0 |
Source


|
| Record name | NSC57025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

